Mitiperstat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mitiperstat (AZD4831) is a potent, selective myeloperoxidase (MPO) inhibitor developed for cardiovascular diseases such as heart failure with preserved ejection fraction (HFpEF) and heart failure with mildly reduced ejection fraction (HFmrEF). MPO, a heme peroxidase enzyme expressed in neutrophils, generates reactive oxygen species (ROS) that contribute to oxidative stress and tissue damage in cardiovascular pathologies . This compound binds irreversibly to MPO, inhibiting its enzymatic activity and reducing ROS production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mitiperstat involves multiple steps, starting with the preparation of the core pyrrolo[3,2-d]pyrimidin-4-one structure. The key steps include:

- Formation of the pyrrolo[3,2-d]pyrimidin-4-one core through cyclization reactions.

- Introduction of the 2-sulfanylidene group.

- Attachment of the 4-chlorophenylmethyl group.

- Final functionalization with the 1-aminoethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Mitiperstat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Heart Failure

Mitiperstat is primarily being investigated for its role in treating heart failure with preserved ejection fraction (HFpEF) and mildly reduced ejection fraction (HFmrEF). The ENDEAVOR trial assessed its efficacy in this context.

- Key Findings from the ENDEAVOR Trial :

- Co-primary Outcomes : The trial reported no significant improvement in Kansas City Cardiomyopathy Questionnaire Total Symptom Score (KCCQ-TSS) or 6-minute walk distance compared to placebo at 16 weeks (treatment difference -1.4, p = 0.29; +3.8 m, p = 0.28) .

- Secondary Outcomes : There was a trend towards fewer major adverse cardiovascular events (MACE) and hospitalizations for heart failure in the this compound group compared to placebo, although these did not reach statistical significance .

Non-Alcoholic Steatohepatitis (NASH)

This compound is also being explored for its potential to treat NASH, a condition characterized by liver inflammation and damage due to fat accumulation. The mechanism of action through myeloperoxidase inhibition may help reduce liver inflammation and improve metabolic profiles.

- Research Insights : Preclinical studies suggest that myeloperoxidase inhibition can ameliorate liver inflammation and fibrosis associated with NASH . Ongoing clinical trials are expected to provide further insights into its efficacy.

Chronic Obstructive Pulmonary Disease (COPD)

The role of this compound in managing COPD is under investigation, with early studies suggesting that it may help reduce oxidative stress and inflammation in the lungs.

- Clinical Trials : The SATELLITE study is currently evaluating the safety and efficacy of this compound in patients with COPD, focusing on its impact on respiratory function and quality of life .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for determining appropriate dosing regimens, especially in populations with varying renal function.

- Renal Impairment Study : A study assessed pharmacokinetics in participants with severe renal impairment compared to healthy controls. Results indicated that clearance was approximately twofold lower in those with renal impairment, leading to higher plasma concentrations of the drug . This finding underscores the importance of tailoring doses based on renal function.

- Safety Profile : Overall, this compound has been well tolerated across studies, with mild adverse events reported primarily as self-limited rashes . No severe adverse events related to the drug were noted during trials.

Data Summary

| Application Area | Key Findings | Clinical Trials |

|---|---|---|

| Heart Failure | No significant improvement in KCCQ-TSS or 6MWD; trends towards fewer MACE | ENDEAVOR Trial |

| Non-Alcoholic Steatohepatitis | Potential reduction in liver inflammation | Ongoing Studies |

| Chronic Obstructive Pulmonary Disease | Evaluation of respiratory function improvement | SATELLITE Study |

Mechanism of Action

Mitiperstat exerts its effects by irreversibly inhibiting myeloperoxidase, an enzyme that produces reactive oxygen species during the immune response. By inhibiting myeloperoxidase, this compound reduces oxidative stress and inflammation. The molecular targets include the active site of myeloperoxidase, where this compound binds covalently, preventing the enzyme from catalyzing the production of reactive oxygen species .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Selectivity : High specificity for MPO without significant off-target effects on other peroxidases or ion channels (e.g., Kv11.1/hERG), minimizing cardiac toxicity risks .

- Dosage : The highest tested clinical dose is 5 mg once daily, achieving steady-state plasma concentrations (Cmax) of 0.093 μmol/L in patients with renal impairment .

Table 1: Comparative Analysis of Mitiperstat and Hypothetical MPO Inhibitors

Key Differentiators:

Its C-QT modeling approach (ICH E14-compliant) obviated the need for a dedicated TQT study, reducing development costs .

Mechanistic Precision : this compound’s irreversible MPO inhibition contrasts with broader antioxidants (e.g., N-acetylcysteine), which lack specificity and have inconsistent clinical results .

This contrasts with SGLT2 inhibitors (e.g., Empagliflozin), which improve outcomes but via distinct pathways .

Research Findings and Regulatory Status

- Phase 2b Trials (ENDEAVOR) : Ongoing study (N=711) evaluating 2.5 mg and 5 mg doses over 48 weeks; primary endpoints include NT-proBNP reduction and functional capacity .

- Regulatory Acceptance : The FDA and EMA approved this compound’s TQT waiver based on robust C-QT modeling, underscoring its cardiac safety .

- Limitations : Lack of steady-state data in early-phase trials and marginal statistical power for clinical event reductions .

Biological Activity

Mitiperstat, also known as AZD4831, is a novel myeloperoxidase (MPO) inhibitor that has garnered attention for its potential therapeutic applications in cardiovascular and metabolic diseases. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, clinical trial outcomes, and implications for future research.

This compound functions as a mechanism-based inhibitor of myeloperoxidase, an enzyme predominantly found in neutrophils. MPO plays a crucial role in generating reactive oxygen species and chlorinating agents that can contribute to tissue damage and inflammation in various diseases. By covalently binding to the heme moiety of MPO, this compound inhibits its enzymatic activity, thereby reducing oxidative stress and inflammation in affected tissues .

Key Features of this compound's Mechanism:

- Selective Inhibition : this compound primarily inhibits extracellular MPO, minimizing interference with host defense mechanisms against infections .

- Cardiovascular Implications : Preclinical studies suggest that MPO inhibition can improve both macro- and microvascular function, indicating potential benefits in conditions such as heart failure and myocardial infarction .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. Key findings from clinical trials include:

- Absorption : this compound is rapidly absorbed, reaching maximum plasma concentrations (C_max) within 1-2 hours post-administration .

- Elimination Half-Life : The drug exhibits a long elimination half-life ranging from 38 to 73 hours, depending on the study design and population .

- Dose Proportionality : Exposure to this compound increases proportionally with dose, demonstrating predictable pharmacokinetics across different populations .

Summary Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Time to C_max | 1-2 hours |

| Elimination Half-Life | 38-73 hours |

| Dose Range | 5 mg to 405 mg |

| Bioavailability | 65% protein binding |

ENDEAVOR Trial

The ENDEAVOR trial is a pivotal phase IIb/III study assessing the efficacy of this compound in patients with heart failure with preserved ejection fraction (HFpEF) or mildly reduced ejection fraction (HFmrEF). The trial's design was randomized and double-blind, involving 711 participants across multiple sites.

Key Outcomes:

- Primary Endpoints : No significant improvement was observed in symptom burden or exercise capacity compared to placebo at 16 weeks (KCCQ-TSS change: -1.4 points; 6MWD change: +3.8 meters) .

- Safety Profile : this compound was generally well tolerated, with maculopapular rash reported in about 5% of participants. Other adverse events were minimal and manageable .

- Exploratory Outcomes : There were numerically fewer major adverse cardiovascular events (MACE) and hospitalizations for heart failure in the this compound group compared to placebo, but these findings did not reach statistical significance .

Additional Studies

This compound is also being evaluated in other clinical settings:

- Chronic Obstructive Pulmonary Disease (COPD) : A phase IIa study is underway to assess its efficacy in patients with moderate to severe COPD, focusing on safety and tolerability over a treatment period of 12-24 weeks .

Case Studies

Preliminary case studies have indicated that patients receiving this compound showed improvements in biomarkers associated with inflammation and oxidative stress. For instance:

Q & A

Basic Research Questions

Q. What are the key considerations for designing a rigorous experimental protocol to study Mitiperstat’s mechanism of action in preclinical models?

- Methodological Answer : Utilize frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) to define the study scope . Ensure alignment with ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification. For compound characterization, follow protocols requiring ≥95% purity verification via HPLC and structural confirmation through NMR or mass spectrometry .

Q. How should researchers standardize in vitro assays to assess this compound’s inhibitory effects across different cell lines?

- Methodological Answer : Adopt prescriptive experimental workflows to minimize variability:

- Use identical passage numbers for cell lines.

- Normalize data to vehicle controls and include dose-response curves (e.g., IC₅₀ calculations).

- Validate results with orthogonal assays (e.g., Western blot for target engagement alongside enzymatic activity assays) .

Q. What statistical methods are appropriate for analyzing dose-dependent efficacy data in this compound studies?

- Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to derive potency metrics. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, bioanalytical techniques). Use compartmental modeling (e.g., non-linear mixed-effects models) to account for interspecies differences in metabolism. Cross-validate findings with in silico simulations (e.g., PBPK modeling) .

Q. What strategies mitigate bias when interpreting this compound’s off-target effects in high-throughput screening?

- Methodological Answer : Implement false-discovery-rate (FDR) correction for multi-omic datasets. Validate hits using CRISPR/Cas9 knockouts or chemical probes. Incorporate negative controls (e.g., inactive analogs) to distinguish specific vs. nonspecific interactions .

Q. How should researchers address reproducibility challenges in synthesizing this compound analogs with modified pharmacophores?

- Methodological Answer : Document reaction conditions exhaustively (e.g., solvent purity, catalyst lot numbers). Use automated synthesis platforms to minimize human error. Share raw spectral data and crystallization details in supplementary materials to enable replication .

Q. What bioinformatics tools are optimal for integrating transcriptomic and proteomic data to elucidate this compound’s polypharmacology?

- Methodological Answer : Employ pathway enrichment analysis (e.g., Gene Ontology, KEGG) and network pharmacology tools (e.g., STRING, Cytoscape). Use R/Bioconductor packages (e.g., limma, DESeq2) for differential expression analysis, ensuring FDR-adjusted p-values <0.05 .

Q. Data Management & Validation

Q. How can researchers ensure robust data curation for this compound-related studies adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles?

- Methodological Answer : Store raw datasets in public repositories (e.g., ChEMBL, PubChem) with unique identifiers. Annotate metadata using standardized ontologies (e.g., ChEBI for chemical structures). Perform sensitivity analyses to confirm computational models’ robustness .

Q. What criteria should guide the selection of secondary data sources for meta-analyses on this compound’s safety profile?

- Methodological Answer : Prioritize peer-reviewed studies with transparent methodologies (e.g., CONSORT for clinical trials). Exclude datasets lacking raw adverse-event tables or with unblinded designs. Use Cochrane Risk-of-Bias Tool to assess quality .

Q. How should researchers design surveys to capture interdisciplinary perspectives on this compound’s therapeutic potential?

- Methodological Answer : Structure surveys using P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) framework. Pilot-test questions with a subset of domain experts (e.g., pharmacologists, clinicians) to refine clarity. Analyze responses via factor analysis to identify latent themes .

Q. Tables: Key Methodological Frameworks

Properties

CAS No. |

1933460-19-5 |

|---|---|

Molecular Formula |

C15H15ClN4OS |

Molecular Weight |

334.8 g/mol |

IUPAC Name |

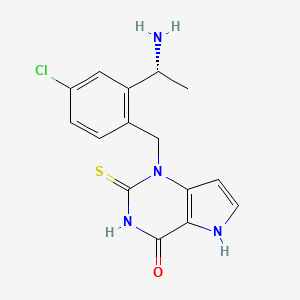

1-[[2-[(1R)-1-aminoethyl]-4-chlorophenyl]methyl]-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C15H15ClN4OS/c1-8(17)11-6-10(16)3-2-9(11)7-20-12-4-5-18-13(12)14(21)19-15(20)22/h2-6,8,18H,7,17H2,1H3,(H,19,21,22)/t8-/m1/s1 |

InChI Key |

BHKKSKOHRFHHIN-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)Cl)CN2C3=C(C(=O)NC2=S)NC=C3)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)CN2C3=C(C(=O)NC2=S)NC=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.